Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a chemical compound with the linear formula C9H10N2O3 . It is a unique chemical used in various research and development activities .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H10N2O3 . The 3D structure of similar compounds can be viewed using specific software .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the searched resources. The compound has a molecular weight of 194.192 .Scientific Research Applications
Ethylene Biosynthesis Inhibition
Research has shown that Pyrazinamide, a derivative, acts as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This inhibition suggests potential applications in regulating plant metabolism, specifically in extending the shelf life of fruits and flowers by suppressing ethylene, a critical hormone in the ripening and senescence processes (Sun et al., 2017).
Antimicrobial Activity
The synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using Ethyl 3-(2-pyrazinyl)-3-oxopropanoate has shown promising in vitro antimicrobial activity against various bacterial and fungal strains. This application underscores its potential in developing new antimicrobial agents (Ghashang et al., 2013).
Fungicides and Bactericides Development
This compound's ability to couple with different diazotised sulphonamide bases, forming derivatives with marginal antifungal and antibacterial activity, highlights its potential in the development of fungicides and bactericides (Ahluwalia et al., 1986).
Polymer Modification
The compound has been used in the modification of polymer side chains, specifically in tuning the properties of poly(2-oxazoline)s. Through isocyanide-based multicomponent reactions, it aids in the straightforward adjustment of polymer properties, including the cloud point and glass transition temperatures, which is vital for biomedical applications (Sehlinger et al., 2015).
Synthesis of Nitrogen Heterocycles
Efficient synthesis methods have been developed for nitrogen-containing heterocycles, such as pyrazole, triazole, pyridinone, and pyrimidinone derivatives, from this compound. This application is significant in the pharmaceutical industry for the development of new medicinal compounds (Behalo & Aly, 2011).
Antioxidant Properties
The compound has been linked to the synthesis of phenolic compounds with significant antioxidant activities. This suggests its role in developing natural antioxidant sources, which could benefit food preservation and health supplements (Zhang et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-oxo-3-pyrazin-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDMDPBJKVMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211185 | |
Record name | Ethyl beta-oxopyrazinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-77-0 | |
Record name | 2-Ethoxycarbonylmethylcarbonylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62124-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl beta-oxopyrazinepropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062124770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl beta-oxopyrazinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl β-oxopyrazinepropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.